N'-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE
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Overview
Description
N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a heptyloxy group attached to a phenyl ring, a nitro group on another phenyl ring, and a hydrazone linkage between them. Schiff base hydrazones are known for their ability to form stable complexes with transition metals and have various applications in chemistry and biology.
Preparation Methods
The synthesis of N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-(heptyloxy)benzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Condensation: The hydrazone linkage can participate in further condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-[4-(HEPTYLOXY)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE has several
Properties
IUPAC Name |
N-[(E)-(4-heptoxyphenyl)methylideneamino]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-3-4-5-6-15-28-20-13-7-17(8-14-20)16-22-23-21(25)18-9-11-19(12-10-18)24(26)27/h7-14,16H,2-6,15H2,1H3,(H,23,25)/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAQGUVFRFYCC-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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